molecular formula C26H30N6O2 B2943996 3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898437-67-7

3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2943996
CAS No.: 898437-67-7
M. Wt: 458.566
InChI Key: DIBOSIYBRPPSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
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Scientific Research Applications

Piperazine-2,5-diones Synthesis

Piperazine-2,5-diones, closely related to the chemical structure , have been synthesized through various methods including Dieckmann cyclization, demonstrating the versatility of these compounds in organic synthesis. Such syntheses are foundational in developing novel compounds with potential biological or material applications. The Dieckmann cyclization route, for instance, offers a method to form piperazine-2,5-diones from substructures through acylation and oxidation processes, starting from β-(alkylamino)alcohol or similar compounds (Claude Larrivée Aboussafy & D. Clive, 2012).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent reveals potential applications in sensing and imaging technologies. Studies on model compounds have shown that fluorescence properties can be significantly influenced by pH, indicating their utility as pH probes in various research and diagnostic applications (Jiaan Gan et al., 2003).

Novel Herbicidal Activities

The development of novel herbicidal 1-phenyl-piperazine-2,6-diones through new synthetic routes suggests the relevance of such compounds in agriculture. By starting from methyl N-substituted iminomonoacetate, researchers have been able to prepare compounds with significant herbicidal activity, highlighting the potential for developing new agrochemicals to enhance crop protection (Bin Li et al., 2005).

Molecular Solids and Crystal Engineering

The design and synthesis of molecular solids from symmetrical bis(piperazine-2,5-diones) have been explored for their unique structural and bonding properties. This research has implications for material science, particularly in the development of new materials with specific mechanical, optical, or electronic properties. The study of molecular solids with open and closed monomer conformations extends the molecular framework of piperazine-2,5-diones, offering insights into the design of advanced materials (Nathan W. Polaske et al., 2009).

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-18-7-9-20(10-8-18)16-30-11-13-31(14-12-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)17-21-6-4-5-19(2)15-21/h4-10,15H,11-14,16-17H2,1-3H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBOSIYBRPPSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC(=C5)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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